Etiocholanolone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etiocholanolone-d5 is a deuterium-labeled derivative of etiocholanolone, a naturally occurring steroid. Etiocholanolone itself is a metabolite of testosterone and androstenedione, and it is known for its role in various physiological processes, including its anticonvulsant activity and its function as a neurosteroid. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and metabolic tracing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etiocholanolone-d5 typically involves the deuterium labeling of etiocholanolone. This can be achieved through various methods, including the use of deuterated reagents in the chemical synthesis process. One common approach is to use deuterated solvents and catalysts to introduce deuterium atoms into the etiocholanolone molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities and ensure the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Etiocholanolone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield etiocholanolone-3,17-dione, while reduction can yield etiocholanolone-3,17-diol .
Scientific Research Applications
Etiocholanolone-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of steroids.
Biology: Used in metabolic studies to trace the pathways of steroid metabolism.
Medicine: Investigated for its potential anticonvulsant properties and its role as a neurosteroid.
Industry: Used in the development of pharmaceuticals and as a reference material in quality control .
Mechanism of Action
Etiocholanolone-d5 exerts its effects primarily through its interaction with the GABA_A receptor, where it acts as a positive allosteric modulator. This enhances the inhibitory effects of GABA, leading to its anticonvulsant properties. The compound also influences the pyrin inflammasome, which is involved in the immune response and inflammation .
Comparison with Similar Compounds
Similar Compounds
Androsterone: Another metabolite of testosterone with similar neurosteroid properties.
Epiandrosterone: A stereoisomer of androsterone with similar biological activities.
Pregnanolone: A neurosteroid with similar effects on the GABA_A receptor.
Uniqueness
Etiocholanolone-d5 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various research applications .
Properties
Molecular Formula |
C19H30O2 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1/i7D2,11D2,13D |
InChI Key |
QGXBDMJGAMFCBF-JHABVYBQSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.